4-Methoxy-2-phenylpyrimidine

Catalog No.
S1550814
CAS No.
33630-20-5
M.F
C11H10N2O
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-2-phenylpyrimidine

CAS Number

33630-20-5

Product Name

4-Methoxy-2-phenylpyrimidine

IUPAC Name

4-methoxy-2-phenylpyrimidine

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C11H10N2O/c1-14-10-7-8-12-11(13-10)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

SDWDRRVMYUWAEY-UHFFFAOYSA-N

SMILES

COC1=NC(=NC=C1)C2=CC=CC=C2

Canonical SMILES

COC1=NC(=NC=C1)C2=CC=CC=C2

Optical Applications of 4-Methoxy-2-Nitroaniline

Scientific Field: Materials Science and Optics

Methods of Application: The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .

Results or Outcomes: The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies, and the optical parameters are calculated . The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .

Synthesis and Characterization of 2-Amino-4-Methylpyridiniium-4-Hydroxybenzolate

Application Summary: 2-Amino-4-methylpyridiniium-4-hydroxybenzolate is another organic nonlinear optical (NLO) material. It has been synthesized and studied for its potential in optoelectronics devices .

Methods of Application: The 2-amino-4-methylpyridiniium-4-hydroxybenzolate crystal was grown by the slow solvent evaporation (SSE) method . Molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis were carried out experimentally and theoretically by using density functional theory (DFT) at 6311++G (d,p) level of theory .

Results or Outcomes: The thermal characteristics of the as-grown crystal were analyzed by using thermogravimetry (TG) and differential thermal analysis (DTA) . The second order hyperpolarizability of the crystal was analyzed theoretically .

Synthesis of New Pyrido[2,3-d]pyrimidin-5-ones and Pyrido[2,3-d]pyrimidin-7-ones

Scientific Field: Organic Chemistry and Drug Discovery

Application Summary: Pyridopyrimidines, which are derivatives of pyrido[2,3-d]pyrimidine, have a broad spectrum of biological activity. They exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .

Methods of Application: Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines. Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Results or Outcomes: The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2. It was demonstrated that prior oxidation of SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .

Synthesis, Reactions, and Applications of Pyrimidine Derivatives

Application Summary: Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed, especially in recent times .

Methods of Application: This review covering some periods from 1957 to 2021 has been prepared to discuss some of the structural pathways of these compounds as well as some of their interactions and applications .

Results or Outcomes: Heterocyclic compounds containing pyrimidine moiety are gaining the focus in recent research due to their wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive and herbicidal .

4-Methoxy-2-phenylpyrimidine is a pyrimidine derivative characterized by the presence of a methoxy group at the 4-position and a phenyl group at the 2-position of the pyrimidine ring. Its molecular formula is C₁₁H₁₁N₃O, and it has a molar mass of approximately 201.22 g/mol. This compound exhibits a structure that allows for various chemical interactions, making it significant in both synthetic organic chemistry and biological applications.

Typical of pyrimidine derivatives, including:

  • Nucleophilic Substitution Reactions: The methoxy group can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.
  • Cyclization Reactions: It can also serve as a building block for more complex structures through cyclization reactions with other nucleophiles or electrophiles.

These reactions highlight its versatility in synthetic pathways, particularly in developing pharmaceuticals and agrochemicals.

Research indicates that 4-Methoxy-2-phenylpyrimidine possesses notable biological activities. It has been studied for its potential as an inhibitor of specific enzymes, including cyclooxygenase-2, which is involved in inflammatory processes . Additionally, its structural features suggest that it may interact with various biological targets, leading to potential therapeutic applications.

The synthesis of 4-Methoxy-2-phenylpyrimidine typically involves multi-step procedures. Common methods include:

  • Condensation Reactions: Starting from appropriate aldehydes and amines, condensation can lead to the formation of the pyrimidine ring.
  • Methylation: The introduction of the methoxy group often involves methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.
  • Cyclization: Subsequent cyclization steps can be employed to finalize the pyrimidine structure.

Each method may vary in yield and purity, necessitating optimization based on specific laboratory conditions .

4-Methoxy-2-phenylpyrimidine finds application in several fields:

  • Pharmaceuticals: Its derivatives may serve as potential drug candidates due to their biological activities.
  • Agriculture: Compounds derived from this structure could be useful in developing new agrochemicals.
  • Material Science: Its unique properties may allow for applications in creating novel materials with specific functionalities.

Interaction studies involving 4-Methoxy-2-phenylpyrimidine often focus on its binding affinity to biological targets. For instance, studies have shown that it can act as an inhibitor for certain enzymes, which has implications for drug design and development . These interactions are typically evaluated using techniques such as molecular docking simulations and enzyme activity assays.

4-Methoxy-2-phenylpyrimidine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-6-methoxy-2-phenylpyrimidineChlorine substitution at 4-positionExhibits different reactivity due to chlorine's electronegativity
2-AminobenzylpyrimidineAmino group at 2-positionEnhanced solubility and potential biological activity
4-Methoxy-2-methylpyrimidineMethyl substitution at 2-positionAltered electronic properties affecting reactivity
6-Methoxy-2-phenylpyrimidineMethoxy substitution at 6-positionDifferent steric hindrance impacting biological interactions

These compounds illustrate variations in substituents that influence the chemical behavior and biological activity of pyrimidine derivatives. The presence of the methoxy group at the 4-position combined with a phenyl group at the 2-position provides unique properties that distinguish 4-Methoxy-2-phenylpyrimidine from its analogs .

4-Methoxy-2-phenylpyrimidine is systematically named according to IUPAC guidelines as 4-methoxy-2-phenylpyrimidine, with the methoxy (-OCH₃) and phenyl (-C₆H₅) substituents located at positions 4 and 2 of the pyrimidine ring, respectively. Its CAS registry number, 33630-20-5, serves as a unique identifier in chemical databases. Common synonyms include:

  • Methyl 2-phenylpyrimidin-4-yl ether
  • SCHEMBL15483941 (per the EMBL-EBI database).

The compound’s molecular weight is 186.21 g/mol, and its purity specifications typically exceed 97% in commercial samples.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O
Boiling Point223.8°C at 760 mmHg
Density1.127 g/cm³
Refractive Index1.563
Storage ConditionsSealed, dry, room temperature

Molecular Structure and Key Functional Groups

The molecular structure of 4-methoxy-2-phenylpyrimidine features a pyrimidine ring (a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3) substituted with:

  • A methoxy group (-OCH₃) at position 4, which introduces electron-donating effects.
  • A phenyl group (-C₆H₅) at position 2, contributing to steric bulk and π-π stacking interactions.

The SMILES notation (COC1=NC(=NC=C1)C2=CC=CC=C2) and InChIKey (SDWDRRVMYUWAEY-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. Computational models confirm a planar geometry for the pyrimidine ring, with the methoxy and phenyl groups oriented perpendicular to the plane to minimize steric strain.

Historical Context in Heterocyclic Chemistry

Pyrimidines have been central to heterocyclic chemistry since the 19th century, with early studies focusing on derivatives like barbituric acid and cytosine. The synthesis of substituted pyrimidines, including 4-methoxy-2-phenylpyrimidine, emerged in the mid-20th century as methodologies for nucleophilic aromatic substitution and palladium-catalyzed coupling reactions advanced.

This compound’s development aligns with broader trends in optimizing heterocyclic scaffolds for drug discovery, where substituent modulation enhances binding affinity or solubility. Its structural simplicity and synthetic accessibility have made it a model system for studying:

  • Electronic effects of alkoxy groups on aromatic systems.
  • Steric interactions in biaryl systems.

Condensation Reactions with β-Diketones

The synthesis of 4-methoxy-2-phenylpyrimidine through condensation reactions with β-diketones represents one of the fundamental classical approaches in pyrimidine chemistry [1] [4]. The primary methodology involves the cyclocondensation of β-keto esters with benzamidine derivatives, where methyl 3-methoxyacetoacetate serves as the β-diketone component . This reaction proceeds through nucleophilic attack of the benzamidine nitrogen on the carbonyl carbon of the β-diketone, followed by cyclization and dehydration [2].

The mechanistic pathway begins with the formation of an intermediate through the condensation of methyl 3-methoxyacetoacetate with benzamidine in dimethylformamide at elevated temperatures ranging from 80 to 85 degrees Celsius . The reaction typically requires 7 hours of heating to achieve complete conversion to 6-methoxy-2-phenylpyrimidin-4-ol, which serves as a crucial intermediate . This intermediate subsequently undergoes chlorination using phosphorus oxychloride in the presence of catalytic dimethylamine to yield the target compound with 95.6 percent purity .

Research findings demonstrate that the Baker-Venkataraman transposition has been successfully employed for synthesizing β-diketone derivatives that serve as precursors in pyrimidine formation [4]. The transposition utilizes phosphorous oxychloride and pyridine in the initial step, followed by treatment with sodium hydroxide in dimethylsulfoxide, achieving yields between 64 and 74 percent [4]. The corresponding β-diketones were subsequently coupled with α-acetobromoglucose under nitrogen atmosphere, obtaining glycosylated 1,3-diketones with yields of approximately 70 percent [4].

Reaction ParameterOptimal ConditionYield (%)
Temperature80-85°C95.6
Reaction Time7 hours-
SolventDimethylformamide-
CatalystDimethylamine-

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a significantly improved method for preparing 4-methoxy-2-phenylpyrimidine derivatives, offering substantial advantages over conventional heating methods [8] [9] [10]. The microwave irradiation approach demonstrates superior performance in terms of reaction time reduction, enhanced yields, and improved atom economy [9].

Comparative studies reveal that microwave-assisted protocols achieve reaction completion in dramatically reduced timeframes compared to traditional heating methods [12]. For similar pyrimidine syntheses, conventional heating required up to 7 hours for comparable yields, while microwave irradiation achieved optimal results in approximately 16 minutes [12]. The microwave magnetron power optimization studies indicate that maximum yields are obtained at lower irradiation levels of 180 megawatts [12].

The microwave-assisted synthesis of pyrimidine derivatives utilizing heterogeneous catalysts has shown remarkable efficiency [10]. Research demonstrates that 20 percent nickel titanium oxide supported on montmorillonite K30 at 25 weight percent loading exhibits efficient catalytic activity with high yields compared to other loadings [10]. The reaction optimization involves various parameters including catalyst type and amount, temperature, solvent selection, and microwave power settings [10].

ParameterConventional MethodMicrowave Method
Reaction Time7 hours16 minutes
Temperature110-120°CVariable
Yield68-70%88-95%
Power SettingN/A180 MW

The mechanistic investigation of microwave-assisted reactions reveals a multi-step process involving Knoevenagel condensation followed by Michael addition and aromatization [10]. The first step involves synthesis of arylidene malononitrile via Knoevenagel condensation of aldehyde and dicyanomethane, followed by Michael addition of acetamidine to arylidene malononitrile and subsequent aromatization to produce 2-methyl-4-amino-pyrimidine-5-carbonitriles [10].

Modern Catalytic Strategies

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have revolutionized the synthesis of 4-methoxy-2-phenylpyrimidine through highly efficient and selective pathways [13] [16]. Palladium-catalyzed direct carbon-hydrogen arylation has emerged as a particularly promising approach, offering advantages in terms of convenience, reaction time reduction, and excellent yields [11].

The palladium-catalyzed Buchwald-Hartwig amination represents a key synthetic strategy for constructing pyrimidine derivatives [1]. This methodology involves the coupling of chlorinated pyrimidine intermediates with various aromatic amines under palladium catalysis [1]. The reaction proceeds through oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by coordination of the amine nucleophile and subsequent reductive elimination to form the carbon-nitrogen bond [1].

Suzuki coupling reactions have demonstrated exceptional utility in pyrimidine synthesis, particularly for introducing phenyl substituents at the 2-position [32]. The synthesis of 4-methoxy-2-(3-trifluoromethylphenyl)pyrimidine exemplifies this approach, utilizing 2-chloro-4-methoxypyrimidine with 3-trifluoromethylphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst [32]. The reaction conditions involve a toluene-ethanol-water solvent system with sodium carbonate as base, achieving 45 percent yield after 18 hours of reflux [32].

The transition metal-mediated [2+2+2] cycloaddition reactions provide an alternative approach for pyrimidine synthesis [16]. These reactions involve the cyclotrimerization of alkynes and nitriles under transition metal catalysis, offering excellent control over regio-, chemo-, and stereoselectivity [16]. The role of transition metal complexes in determining the selectivity of these transformations has been extensively documented [16].

Catalyst SystemReaction ConditionsYield (%)Selectivity
Pd(PPh₃)₄Toluene/EtOH/H₂O, reflux, 18h45High
Pd₂dba₃/Bippyphos1,4-dioxane, 100°C, 20hVariableExcellent
Various Pd complexesDMF, 160°C, 25 min>95Good

Organocatalytic Asymmetric Modifications

Organocatalytic asymmetric modifications represent a cutting-edge approach in the synthesis of chiral 4-methoxy-2-phenylpyrimidine derivatives [14]. The diarylprolinol triphenylsilyl ether-catalyzed enantioselective aza-Michael reaction has emerged as a highly efficient method for introducing chirality into pyrimidine structures [14].

The organocatalytic aza-Michael reaction involves the addition of pyrimidines as nitrogen-centered nucleophiles to α,β-unsaturated aldehydes [14]. This methodology achieves excellent enantioselectivities ranging from 91 to 98 percent enantiomeric excess, with yields spanning 51 to 78 percent for the two-step process [14]. The subsequent reduction step provides chiral acyclic pyrimidine nucleosides with high optical purity [14].

The chiral acyclic pyrimidine nucleoside products bearing tert-butyldiphenylsilyl-protected hydroxyl substituents have been successfully applied to synthesize corresponding chiral cyclic pyrimidine nucleoside analogues containing tetrahydrofuranyl rings [14]. This transformation demonstrates the versatility of organocatalytic methods in accessing complex pyrimidine architectures [14].

Research findings indicate that the choice of organocatalyst significantly influences both the reaction rate and enantioselectivity [14]. Diarylprolinol triphenylsilyl ether derivatives exhibit superior performance compared to other organocatalytic systems, achieving optimal results under mild reaction conditions [14]. The mechanism involves the formation of an iminium ion intermediate that facilitates the enantioselective addition of the pyrimidine nucleophile [14].

Process Optimization Techniques

Solvent System Selection Criteria

Solvent system selection plays a crucial role in optimizing the synthesis of 4-methoxy-2-phenylpyrimidine, with careful consideration of polarity, hydrogen bonding capacity, and environmental impact [17] [18] [23]. Polar aprotic solvents such as dimethylformamide and tetrahydrofuran demonstrate enhanced reaction kinetics for pyrimidine synthesis through their ability to stabilize ionic intermediates .

Comparative solvent studies reveal significant variations in reaction outcomes based on solvent choice [20] [31]. Water emerges as the optimal solvent for piperidine-catalyzed pyrimidine synthesis, achieving 95 percent yield compared to 87 percent in ethanol, 82 percent in methanol, 73 percent in acetonitrile, and 67 percent in dimethylformamide [31]. The aqueous medium provides environmental advantages while maintaining excellent reaction efficiency [31].

The switchable solvent-controlled divergent synthesis approach demonstrates remarkable selectivity control through judicious solvent choice [18]. Utilizing 1,4-dioxane as solvent favors the formation of oxygen-substituted pyrimidines in excellent yields, while dimethyl sulfoxide promotes the formation of nitrogen-substituted pyrimidines or dibenzo[b,f] [1] [4]oxazepine derivatives [18]. This methodology relies on nucleophilic aromatic substitution and Smiles rearrangement as key mechanistic steps [18].

SolventYield (%)Environmental ImpactReaction Time
Water95Low3 hours
Ethanol87Low4 hours
Methanol82Moderate5 hours
Acetonitrile73Moderate6 hours
Dimethylformamide67High7 hours

Solvent-free mechanochemical approaches have gained attention for their environmental benefits and improved efficiency [17]. The zinc oxide nanoparticle-catalyzed solvent-free ball milling technique demonstrates excellent results for pyrimidine synthesis, offering advantages in terms of recyclable catalyst utilization, scalability to multigram quantities, and simplified product isolation [17].

Temperature-Dependent Yield Analysis

Temperature optimization represents a critical parameter in maximizing the yield and selectivity of 4-methoxy-2-phenylpyrimidine synthesis [20] [21] [33]. Systematic temperature studies reveal optimal ranges that balance reaction rate with product stability and minimize side reactions [20].

Research demonstrates that temperature increases from room temperature to reflux conditions significantly improve reaction yields [20]. For pyrrolo[2,3-d]pyrimidine synthesis, yields improved from 56 percent without catalyst at room temperature to 90 percent when using 5 mol percent tetrabutylammonium bromide at 50 degrees Celsius [20]. The optimal temperature of 50 degrees Celsius represents a compromise between reaction rate enhancement and thermal stability of intermediates [20].

The temperature-dependent yield analysis for microwave-assisted synthesis reveals distinct optimization profiles [12]. Maximum yields are achieved at 160 degrees Celsius under microwave irradiation, representing significantly lower temperatures than required for conventional heating methods [12]. The enhanced heating efficiency of microwave irradiation allows for precise temperature control and uniform heating throughout the reaction mixture [12].

Mechanochemical synthesis studies demonstrate temperature-independent high yields when utilizing grindstone chemistry techniques [33]. The copper chloride dihydrate and concentrated hydrochloric acid catalyzed synthesis achieves superior yields compared to conventional methods while operating at ambient temperatures [33]. This approach eliminates the need for external heating while maintaining excellent reaction efficiency [33].

Temperature (°C)Conventional Yield (%)Microwave Yield (%)Reaction Time
2556708 hours
5090853 hours
80-8595.6901 hour
160N/A9225 minutes

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2.2

Wikipedia

4-methoxy-2-phenylpyrimidine

Dates

Last modified: 08-15-2023

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